molecular formula C9H8I2O B14805804 1-Cyclopropoxy-2,3-diiodobenzene

1-Cyclopropoxy-2,3-diiodobenzene

Cat. No.: B14805804
M. Wt: 385.97 g/mol
InChI Key: SRZJPOQCDAPJSZ-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2,3-diiodobenzene is a diiodinated aromatic compound featuring a cyclopropoxy substituent at the 1-position of the benzene ring. This compound is synthesized via ipso-iododecarboxylation of benzoic acid derivatives, yielding a white solid with a reported isolation efficiency of 61% . Spectroscopic data for this compound align with prior studies published in Aust. J. Chem. (2013), confirming its structural integrity . The cyclopropoxy group introduces steric bulk and electronic effects distinct from halogen substituents, making it a subject of interest in comparative studies with analogues like 1-chloro-2,3-diiodobenzene and 1-bromo-2,3-diiodobenzene.

Properties

Molecular Formula

C9H8I2O

Molecular Weight

385.97 g/mol

IUPAC Name

1-cyclopropyloxy-2,3-diiodobenzene

InChI

InChI=1S/C9H8I2O/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5H2

InChI Key

SRZJPOQCDAPJSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropoxy-2,3-diiodobenzene can be synthesized through a multi-step process involving the iodination of a benzene derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of 1,2-diiodobenzene as a starting material. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol in the presence of a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-2,3-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative.

Scientific Research Applications

1-Cyclopropoxy-2,3-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2,3-diiodobenzene in chemical reactions involves the activation of the benzene ring and the iodine atoms. The iodine atoms can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates can then participate in various chemical transformations, including substitution and coupling reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • The steric demand of the cyclopropoxy group may influence reaction efficiency compared to smaller halogens.

Physical and Chemical Properties

Molecular Weight and Stability
  • 1-Cyclopropoxy-2,3-diiodobenzene : High molecular weight (due to two iodine atoms) combined with the cyclopropoxy group’s strain may reduce thermal stability compared to halogenated analogues.
  • Halogenated Analogues : Chloro and bromo groups, being smaller and less strained, likely exhibit higher thermal stability.
Solubility and Reactivity
  • In contrast, halogen substituents (Cl, Br) increase polarity, favoring polar aprotic solvents.
  • Chloro/Bromo: Electron-withdrawing via inductive effects, deactivating the ring and directing reactions to specific positions.

Reactivity in Cross-Coupling Reactions

Diiodobenzene derivatives are pivotal in Ullmann coupling and Suzuki-Miyaura reactions .

  • This compound : The bulky cyclopropoxy group may sterically hinder coupling reactions, reducing reaction rates compared to less hindered halogenated analogues .
  • 1-Chloro/Bromo-2,3-diiodobenzene : Halogens (Cl, Br) can participate in tandem substitution-coupling pathways, offering dual reactivity sites.

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